molecular formula C9H14O2 B2408876 Ethyl 2-cyclobutylprop-2-enoate CAS No. 2116815-68-8

Ethyl 2-cyclobutylprop-2-enoate

Cat. No.: B2408876
CAS No.: 2116815-68-8
M. Wt: 154.209
InChI Key: NZTWNZCGGMGRMR-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutylprop-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclobutylprop-2-enoate can be synthesized through the esterification of 2-cyclobutylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclobutylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyclobutylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyclobutylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyclobutyl group may also interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyclobutylprop-2-enoate stands out due to its unique cyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .

Properties

IUPAC Name

ethyl 2-cyclobutylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-11-9(10)7(2)8-5-4-6-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTWNZCGGMGRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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